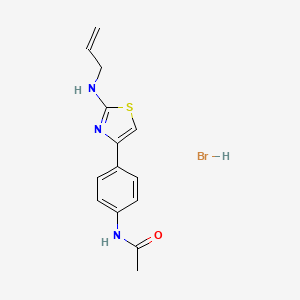

N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide

Description

Properties

Molecular Formula |

C14H16BrN3OS |

|---|---|

Molecular Weight |

354.27 g/mol |

IUPAC Name |

N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |

InChI |

InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |

InChI Key |

UQFMZRCVNLRUGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines through different mechanisms, including the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial properties against bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes may underlie its effectiveness as an antimicrobial agent .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. Inhibiting specific enzymes can lead to altered metabolic processes that may benefit therapeutic strategies for managing these conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of various thiazole derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting the potential of this compound as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-(2-(allylamino)thiazol-4-yl)phenyl)acetamide hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The thiazole ring can interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide" with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Heterocycle: The target compound’s thiazole ring (1 sulfur, 1 nitrogen) differs from thiadiazole (2 nitrogens, 1 sulfur) in compound 20 and oxazolo-pyridine in compound 16 .

Substituents: The prop-2-enylamino group in the target compound introduces an allyl moiety absent in the amino-substituted analog from . This group may increase steric bulk and π-conjugation, affecting binding interactions in biological systems.

Ionic vs. Neutral Character: The bromide counterion distinguishes the target compound from neutral analogs (e.g., compound 20 and ’s amino-thiazole). Ionic compounds often exhibit higher melting points and solubility in polar solvents, which could influence pharmacokinetic properties.

Biological Activity

N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a compound characterized by its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 354.27 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its interactions with biological macromolecules, particularly DNA and proteins.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H16BrN3OS |

| Molecular Weight | 354.27 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and influence various cellular processes. Intercalation refers to the insertion of molecules between the base pairs of DNA, which can lead to alterations in DNA structure and function. This compound may exhibit similar properties to other known intercalators like ethidium bromide (EtBr), which has been extensively studied for its effects on chromatin structure and function .

Effects on Cell Viability

Research studies have employed assays such as the MTT assay to evaluate the cytotoxic effects of this compound on various cell lines. For instance, HeLa cells treated with different concentrations (2, 4, and 8 μM) demonstrated a dose-dependent decrease in cell viability, indicating that this compound possesses significant cytotoxic properties .

Case Studies and Research Findings

- Intercalation Studies : Similar compounds have shown that intercalation can lead to chromatin compaction and disruption of chromatin integrity. For example, studies on ethidium bromide revealed that it induces changes in histone acetylation patterns, which are critical for gene expression regulation .

- Anticancer Potential : The thiazole moiety in this compound has been associated with anticancer activity. Compounds containing thiazole rings have been reported to exhibit selective cytotoxicity against cancer cells while sparing normal cells .

- Protein Binding : The interaction of this compound with proteins involved in DNA replication and repair could also be significant. Similar intercalators have been shown to affect the binding affinity of histones and other nuclear proteins to DNA, potentially leading to altered gene expression profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.